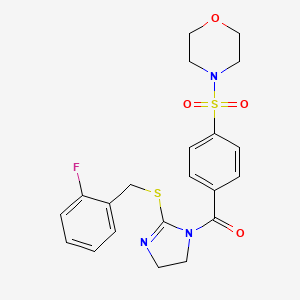
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H22FN3O4S2 and its molecular weight is 463.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features, including an imidazole ring and a fluorobenzyl group, suggest that it may interact with various biological targets, making it a candidate for drug development.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Imidazole Ring : Known for its biological activity, particularly in enzyme inhibition and receptor interaction.
- Fluorobenzyl Group : Enhances lipophilicity, potentially improving cellular uptake.
- Morpholinosulfonyl Group : May contribute to the compound's pharmacological properties.
The biological activity of this compound is hypothesized to arise from its interaction with specific enzymes or receptors. The imidazole ring can coordinate with metal ions or heme groups, while the thioether and sulfonamide functionalities may enhance binding affinity and specificity. This mechanism suggests potential applications in treating diseases where enzyme modulation is beneficial.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Properties : Effective against various bacterial and fungal strains.
- Anticancer Activity : Potential to inhibit the growth of human cancer cell lines such as HepG2 and MDA-MB-231.
- Enzyme Inhibition : Ability to modulate the activity of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Activity :
-
Anticancer Studies :
- Compounds structurally related to this compound were tested for cytotoxicity against cancer cell lines. Results indicated notable inhibition of cell proliferation, suggesting a promising avenue for therapeutic development .
- Enzyme Inhibition :
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylimidazole | Imidazole ring | Antimicrobial |
| Benzothiazole derivatives | Thiazole ring | Anticancer |
| Thiazolidinediones | Thiazolidine ring | Antidiabetic |
Propiedades
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S2/c22-19-4-2-1-3-17(19)15-30-21-23-9-10-25(21)20(26)16-5-7-18(8-6-16)31(27,28)24-11-13-29-14-12-24/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCDTMSURYJKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














